Product packaging for Sodium 4-Amino-3-nitrobenzenesulfonate(Cat. No.:CAS No. 5042-33-1)

Sodium 4-Amino-3-nitrobenzenesulfonate

Cat. No.: B1583495
CAS No.: 5042-33-1
M. Wt: 241.18 g/mol
InChI Key: GJWMPULQPLRONY-UHFFFAOYSA-N
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Description

Sodium 4-Amino-3-nitrobenzenesulfonate is a useful research compound. Its molecular formula is C6H6N2NaO5S and its molecular weight is 241.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2NaO5S B1583495 Sodium 4-Amino-3-nitrobenzenesulfonate CAS No. 5042-33-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5042-33-1

Molecular Formula

C6H6N2NaO5S

Molecular Weight

241.18 g/mol

IUPAC Name

sodium;4-amino-3-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);

InChI Key

GJWMPULQPLRONY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[Na+]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N.[Na]

Other CAS No.

5042-33-1

Pictograms

Irritant

Origin of Product

United States

Reduction of the Nitro Group:the Nitro Group Can Be Chemically Reduced to an Amino Group, a Critical Step in the Synthesis of Many Dyestuffs and Pharmaceuticals. This Transformation Dramatically Alters the Electronic Properties of the Molecule, As the Strongly Electron Withdrawing Nitro Group Hammett Constant σp = +0.78 is Converted to a Strongly Electron Donating Amino Group σp = 0.66 .nih.govthe Reduction Typically Proceeds Through Nitroso and Hydroxylamine Intermediates.nih.govcomputational Studies Can Model This Multi Step Process. for Example, in a Catalytic Hydrogenation, Dft Calculations Could Model the Adsorption of the Nitroaromatic Onto a Catalyst Surface Like Palladium or Platinum , the Stepwise Addition of Hydrogen Atoms, and the Desorption of the Final Product. Such Analyses Provide Insights into the Reaction Kinetics and Can Help Explain the Selectivity of Different Reducing Agents.wikipedia.orgcommonorganicchemistry.com

Theoretical and Computational Chemistry Studies of Sodium 4 Amino 3 Nitrobenzenesulfonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, governing its stability, reactivity, and electronic behavior. For Sodium 4-Amino-3-nitrobenzenesulfonate, these computational methods illuminate the interplay of its functional groups and their influence on the aromatic system.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the three-dimensional arrangement of atoms in a molecule and its electronic characteristics. While specific DFT studies on this compound are not extensively reported in publicly available literature, the methodology has been successfully applied to structurally related compounds, providing a framework for understanding its properties. For instance, DFT calculations can be employed to determine optimized molecular geometries, bond lengths, and bond angles, which are crucial for understanding the molecule's steric and electronic environment.

In a related context, DFT has been utilized to calculate NMR chemical shifts, which can be compared with experimental data for structural validation. Such computational approaches, for example, can predict how the electron-withdrawing nitro group and the electron-donating amino group influence the chemical shifts of the aromatic protons and carbons in the benzene (B151609) ring.

PropertyDescription
Molecular Geometry The three-dimensional arrangement of atoms, including bond lengths and angles, optimized to the lowest energy state.
Electronic Properties Characteristics such as the distribution of electron density, dipole moment, and polarizability, which are influenced by the substituents on the benzene ring.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For the 4-Amino-3-nitrobenzenesulfonate anion, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be concentrated around the nitro group, indicating its propensity to accept electrons and undergo nucleophilic attack or reduction. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In a study of a novel organic nonlinear optical (NLO) crystal, DSNA, which incorporates the 2-nitroaniline-4-sulfonate anion, the high nonlinear response was attributed in part to the donor-π-acceptor skeleton of the molecule, a feature directly related to its frontier orbitals. bohrium.com

OrbitalPredicted Location of High Electron DensityImplication for Reactivity
HOMO Amino group and aromatic ringSusceptible to electrophilic attack
LUMO Nitro groupProne to nucleophilic attack and reduction

Effects of Substituents on Aromatic Ring Reactivity: Inductive and Resonance Contributions

The reactivity of the benzene ring in this compound is significantly influenced by the electronic effects of its three substituents: the amino (-NH2), nitro (-NO2), and sulfonate (-SO3Na) groups. These effects can be broadly categorized into inductive and resonance effects.

The amino group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom, but a much stronger electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic substitution at these sites.

The nitro group is a powerful deactivating group. It exhibits both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). Both effects decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, directing incoming electrophiles to the meta position.

The sulfonate group is also a deactivating group, primarily due to its strong electron-withdrawing inductive effect (-I).

The interplay of these groups in 4-Amino-3-nitrobenzenesulfonate results in a complex reactivity profile. The activating amino group and the deactivating nitro and sulfonate groups vie for influence, ultimately determining the preferred sites for chemical reactions.

Molecular Modeling of Intermolecular Interactions and Self-Assembly

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. Molecular modeling and crystallographic studies are essential to understand the self-assembly of this compound into a crystalline lattice.

Hydrogen Bonding Networks in Solid-State Architectures

Hydrogen bonding plays a crucial role in the crystal packing of many organic molecules. In the case of this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO2) and sulfonate (-SO3-) groups can act as hydrogen bond acceptors.

A study on a novel nonlinear optical crystal, DSNA, which contains the 2-nitroaniline-4-sulfonate anion, revealed the presence of hydrogen bonds contributing to its crystal structure. bohrium.com For this compound itself, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the hydrogen-bonding network. It is plausible that N-H···O hydrogen bonds form between the amino group of one molecule and the sulfonate or nitro groups of neighboring molecules, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. In a structurally related zwitterionic compound, 4-amino-3-ammoniobenzenesulfonate, a 3D hydrogen-bonded network has been observed.

π-π Stacking Interactions in Molecular Packing

Aromatic rings, with their delocalized π-electron clouds, can engage in attractive, non-covalent interactions known as π-π stacking. These interactions are fundamental to the packing of many aromatic compounds and play a role in the stability of the crystal lattice.

Solvation Effects on Molecular Conformation and Stability

The behavior of this compound in solution is heavily influenced by its interaction with solvent molecules. Computational chemistry provides powerful tools to model these interactions, which are critical for understanding the compound's conformation and stability. Implicit solvation models are a class of computational methods that represent the solvent as a continuous medium, allowing for the efficient simulation of its effects on a solute molecule. researchgate.net Commonly used implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD).

For a polar, ionic compound like this compound, solvation plays a crucial role. researchgate.net The molecule possesses several polar functional groups: a negatively charged sulfonate group (-SO₃⁻), a nitro group (-NO₂), and an amino group (-NH₂). In a polar solvent such as water, strong electrostatic interactions and hydrogen bonding are expected. The charged sulfonate group, in particular, will be strongly stabilized by the dielectric medium of the solvent.

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational methods are invaluable for predicting spectroscopic data, which aids in experimental structural confirmation and for analyzing potential reaction mechanisms at a molecular level.

Theoretical Vibrational Spectroscopy (IR, Raman) for Structural Assignment

Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These predictions are crucial for assigning specific vibrational modes to experimental data. For this compound, the vibrational spectrum is expected to show characteristic bands for its distinct functional groups.

Based on DFT studies of structurally similar compounds like nitrobenzenesulfonamides, a detailed prediction of the vibrational spectrum can be constructed. The calculations would reveal distinct frequencies for the stretching and bending modes of the N-H bonds in the amino group, the asymmetric and symmetric stretches of the N=O bonds in the nitro group, and the S=O stretches of the sulfonate group. The aromatic ring itself has a set of characteristic C-H and C-C stretching and bending vibrations.

Table 1: Predicted Vibrational Frequencies and Assignments for 4-Amino-3-nitrobenzenesulfonate Anion (Note: These are theoretical predictions based on studies of analogous compounds and may vary from experimental values.)

Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3450 - 3350Medium-StrongN-H Asymmetric & Symmetric Stretch
~3100 - 3000Weak-MediumAromatic C-H Stretch
~1620StrongNH₂ Scissoring (Bending)
~1530StrongNO₂ Asymmetric Stretch
~1480MediumAromatic C=C Ring Stretch
~1350StrongNO₂ Symmetric Stretch
~1250StrongAromatic C-N Stretch
~1180StrongS=O Asymmetric Stretch
~1040StrongS=O Symmetric Stretch
~800 - 900Medium-StrongC-H Out-of-plane Bending
~750MediumC-S Stretch

Computational NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with increasing accuracy, providing a powerful tool for spectral assignment and conformational analysis. The chemical shifts in this compound are governed by the electronic environment of each nucleus, which is strongly influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzene ring.

The amino group (-NH₂) is an electron-donating group, which increases electron density at the ortho and para positions, causing the corresponding nuclei to be more shielded (shifting them to a lower ppm value, or upfield). Conversely, the nitro (-NO₂) and sulfonate (-SO₃⁻) groups are strongly electron-withdrawing, decreasing electron density on the ring and causing significant deshielding (shifting them to a higher ppm value, or downfield).

The three protons on the aromatic ring would appear in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm). The proton ortho to the amino group and meta to the sulfonate group would be expected at the most upfield position. The proton ortho to the nitro group and meta to the amino group would likely be the most downfield. Similarly, the ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, with their shifts reflecting the combined electronic effects of the three substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-3-nitrobenzenesulfonate Anion (Note: These are qualitative predictions based on substituent effects. Actual values depend on solvent and computational method.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Relative Shift
C1-~145-155Attached to electron-withdrawing SO₃⁻ group; deshielded.
C2~7.8-8.2~120-128Ortho to SO₃⁻ and meta to NH₂; deshielded.
C3-~130-138Attached to electron-withdrawing NO₂ group; deshielded.
C4-~148-158Attached to electron-donating NH₂ group but para to SO₃⁻; complex effects.
C5~6.8-7.2~115-122Ortho to NH₂ and meta to SO₃⁻; shielded.
C6~7.5-7.9~125-133Ortho to SO₃⁻ and meta to NO₂; deshielded.

Reaction Pathway and Transition State Analysis for Key Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. Two key transformations relevant to this compound are its synthesis via sulfonation and the reduction of its nitro group.

Advanced Spectroscopic and Crystallographic Research on Sodium 4 Amino 3 Nitrobenzenesulfonate

High-Resolution Spectroscopic Probes for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for determining the intricate structural details of Sodium 4-Amino-3-nitrobenzenesulfonate. These methods provide a non-destructive means to probe the molecular environment, confirm functional groups, and assess purity.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structures

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. While a complete spectrum for this specific salt is not widely published, the expected chemical shifts in ¹H NMR can be predicted based on the electronic effects of the substituents on the benzene (B151609) ring. The amino (-NH₂), nitro (-NO₂), and sulfonate (-SO₃⁻) groups each exert distinct influences on the chemical shifts of the aromatic protons. The amino group is an activating, ortho-, para-directing group, while the nitro and sulfonate groups are deactivating, meta-directing groups. This substitution pattern leads to a complex and well-resolved spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals, respectively, confirming the connectivity within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Aromatic Protons in this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Rationale
H-2 ~8.0-8.2 d Ortho to the strongly electron-withdrawing nitro group.
H-5 ~7.5-7.7 dd Ortho to the sulfonate group and meta to the nitro group.

Note: Predicted values are estimates based on standard substituent effects in deuterated solvents like D₂O or DMSO-d₆.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Sensing

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides definitive evidence for the presence of key functional groups in this compound. nih.gov These methods are crucial for routine identification and for studying intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum shows characteristic absorption bands corresponding to the various functional moieties. The sulfonate group gives rise to strong stretching vibrations, while the nitro and amino groups also have distinct spectral signatures. Raman spectroscopy complements FT-IR, particularly for symmetric vibrations and the carbon skeleton, offering a comprehensive vibrational analysis. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
Amino (-NH₂) N-H Stretching 3200-3500 researchgate.net
Amino (-NH₂) N-H Bending (Scissoring) ~1620 researchgate.net
Nitro (-NO₂) Asymmetric Stretching ~1520
Nitro (-NO₂) Symmetric Stretching ~1350 -
Benzene Ring C=C Stretching 1400-1600 researchgate.net
Sulfonate (-SO₃⁻) Asymmetric S=O Stretching 1180-1260

Mass Spectrometry (HRMS) for Purity Assessment and Derivative Characterization

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition and assessing the purity of this compound. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₆H₅N₂NaO₅S. The experimentally determined exact mass should align closely with the theoretical mass of 240.9766 g/mol . This technique is sensitive enough to detect trace impurities that might not be visible by other methods. Furthermore, in synthetic applications, HRMS is essential for characterizing derivatives of the title compound, as any modification to the structure results in a predictable mass shift that can be precisely measured.

X-ray Crystallographic Analysis of Solid-State Architectures

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms and molecules in the solid state, offering insights into packing, hydrogen bonding, and polymorphism.

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise molecular geometry and crystal packing of this compound. mdpi.com Through the analysis of diffraction patterns, it is possible to calculate the exact bond lengths, bond angles, and torsion angles within the molecule. Studies have shown that suitable crystals for analysis can be grown by the slow evaporation of a saturated solution in dimethylformamide (DMF). The resulting crystallographic data reveals the formation of a complex three-dimensional architecture stabilized by intermolecular forces. A key feature identified through this analysis is the presence of N–H⋯O hydrogen bonds, where the amino group acts as a donor and the oxygen atoms of the sulfonate group act as acceptors, leading to the formation of one-dimensional chains within the crystal lattice.

Polymorphism and Co-crystallization Studies of this compound Salts

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study for solid-state materials, as different polymorphs can have different physical properties. americanpharmaceuticalreview.com While specific polymorphic screens of this compound are not extensively documented in the literature, the potential for polymorphism is high due to the molecule's functional complexity. The presence of strong hydrogen bond donors (amino group) and multiple acceptors (nitro and sulfonate groups) allows for a variety of possible supramolecular arrangements. researchgate.net

Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components in a stoichiometric ratio, represents another avenue for modifying the solid-state properties of this compound. Investigating co-crystals could lead to new materials with tailored characteristics. Future research focused on systematically screening for different polymorphs and exploring co-crystal formation could provide a deeper understanding of the solid-state chemistry of this versatile intermediate. americanpharmaceuticalreview.comresearchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
4-Amino-3-nitrobenzenesulfonic acid
Ethyl [(4-chlorosulfonyl-2-nitro)phenyl]carbamate

Investigation of Anion-Cation Interactions and Supramolecular Assembly

The primary interaction governing the crystal lattice is the electrostatic attraction between the sodium cation (Na⁺) and the sulfonate anion (-SO₃⁻), a classic example of an anion-cation interaction. nih.gov This strong ionic bond forms the fundamental building block of the crystalline structure. The charge distribution within the 4-amino-3-nitrobenzenesulfonate anion is significantly influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂). This electronic push-pull effect modulates the charge density on the sulfonate group, influencing its interaction with the sodium cation.

Beyond simple electrostatic attraction, the supramolecular assembly is further stabilized by a network of hydrogen bonds. The amino group is a potent hydrogen bond donor, while the oxygen atoms of the sulfonate and nitro groups act as hydrogen bond acceptors. It is highly probable that N-H···O hydrogen bonds are formed between the amino group of one molecule and the sulfonate or nitro groups of neighboring molecules, leading to the formation of one-, two-, or even three-dimensional networks. In a structurally related compound, the zwitterionic form of 4-amino-3-ammoniobenzenesulfonate, a 3D hydrogen-bonded network has been observed. scbt.com While the presence of the sodium cation in the title compound alters the specific interactions, the propensity for extensive hydrogen bonding remains a key feature.

The interplay of these various non-covalent forces—ionic bonds, hydrogen bonds, and potential pi-stacking—results in a specific and stable three-dimensional arrangement of the molecules in the crystal. This supramolecular assembly is not merely a static arrangement but has a direct impact on the material's bulk properties, such as its melting point, solubility, and even its reactivity in the solid state. For instance, the ionic interactions in the sodium salt likely contribute to a higher melting point and greater thermal stability compared to its free acid counterpart. scbt.com

Table 1: Key Intermolecular Interactions in the Supramolecular Assembly of this compound

Interaction TypeDonor/Acceptor Groups InvolvedSignificance in Supramolecular Assembly
Anion-Cation InteractionSodium Cation (Na⁺) and Sulfonate Anion (-SO₃⁻)Primary electrostatic force governing the crystal lattice formation.
Hydrogen BondingAmino Group (N-H) as donor; Sulfonate (-SO₃⁻) and Nitro (-NO₂) groups as acceptors.Formation of extensive networks that stabilize the crystal structure in multiple dimensions.
Pi-StackingAromatic Rings of adjacent molecules.Contributes to the overall packing efficiency and stability of the crystal lattice.

Application of Spectroscopic Methods for Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are indispensable tools for monitoring the progress of chemical reactions involving this compound and for determining their kinetic parameters. The distinct functional groups within the molecule—the amino, nitro, and sulfonate groups—each possess characteristic spectroscopic signatures that can be tracked over time to follow their transformation.

One of the primary applications of this compound is in the synthesis of azo dyes through diazotization of the amino group, followed by coupling with a suitable aromatic compound. The progress of this diazotization reaction can be monitored using UV-Vis spectroscopy. The aromatic amine starting material exhibits a characteristic absorption maximum in the UV region. Upon reaction with a diazotizing agent, such as nitrous acid, the amino group is converted to a diazonium salt. This transformation leads to a noticeable shift in the absorption spectrum, allowing for the real-time tracking of the disappearance of the starting material and the appearance of the diazonium salt intermediate. Subsequent coupling to form the azo dye results in the formation of a highly colored product with a strong absorption in the visible region of the spectrum, which can be used to monitor the progress of the coupling step.

Another important reaction of this compound is the reduction of its nitro group to an amino group, a common transformation in the synthesis of various specialty chemicals. This reduction can also be effectively monitored by UV-Vis spectroscopy. The nitro group in the starting material contributes to a specific absorption band. As the reduction proceeds, this band diminishes, while a new band corresponding to the newly formed amino group appears, typically at a different wavelength. By measuring the change in absorbance at a characteristic wavelength for either the reactant or the product over time, the reaction kinetics can be determined. For example, in the reduction of similar nitroaromatic compounds, pseudo-first-order kinetics have often been observed, and the apparent rate constant (k_app) can be calculated from the slope of a plot of ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Table 2: Spectroscopic Methods for Reaction Monitoring of this compound

Spectroscopic MethodReaction Type MonitoredObservable ChangeKinetic Parameters Derivable
UV-Vis SpectroscopyDiazotization of the amino groupShift in absorption maximum upon conversion of the amine to a diazonium salt.Reaction rate, rate constant.
UV-Vis SpectroscopyAzo couplingAppearance of a strong absorption band in the visible region corresponding to the azo dye product.Reaction completion, relative reaction rates.
UV-Vis SpectroscopyReduction of the nitro groupDecrease in the absorbance of the nitro group's characteristic band and/or increase in the absorbance of the newly formed amino group's band.Reaction rate, rate constant (k_app), reaction order.
FT-IR SpectroscopyGeneral TransformationsDisappearance of vibrational bands of reactant functional groups (e.g., -NO₂) and appearance of bands for product functional groups (e.g., -NH₂).Qualitative reaction monitoring, identification of intermediates.
NMR SpectroscopyVarious ReactionsChanges in the chemical shifts and integration of protons and carbons adjacent to the reacting functional groups.Structural elucidation of products, reaction mechanism insights.

In addition to UV-Vis spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy can provide valuable qualitative information about the progress of these reactions. The disappearance of the characteristic vibrational frequencies of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and the appearance of the N-H stretching vibrations of the newly formed amino group (around 3500-3300 cm⁻¹) would clearly indicate the progress of the reduction reaction. Similarly, changes in the aromatic region of the spectrum can provide clues about the substitution patterns during diazotization and coupling reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for detailed structural analysis of the products and can also be used for kinetic studies, although it is less commonly employed for real-time monitoring due to longer acquisition times compared to UV-Vis or FT-IR. By taking samples at various time points, NMR can provide a detailed picture of the changes in the molecular structure as the reaction progresses, offering insights into reaction mechanisms.

Chemical Reactivity and Derivatization Pathways of Sodium 4 Amino 3 Nitrobenzenesulfonate

Electrophilic and Nucleophilic Aromatic Substitution Investigations

The reactivity of the benzene (B151609) ring in sodium 4-amino-3-nitrobenzenesulfonate is significantly influenced by the electronic properties of its substituents: the amino (-NH₂), nitro (-NO₂), and sulfonate (-SO₃⁻) groups. These groups dictate the position of attack for incoming electrophiles and nucleophiles.

Influence of Amino and Nitro Groups on Ring Activation/Deactivation and Regioselectivity

The amino group and the nitro group have opposing effects on the reactivity of the benzene ring towards electrophilic aromatic substitution. rsc.org The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. rsc.orgscispace.com This is due to its ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. scispace.comlibretexts.org

In contrast, the nitro group is a strong deactivating group and a meta-director. rsc.orgscispace.com It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. rsc.orgscispace.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for substitution. rsc.org

For nucleophilic aromatic substitution, the presence of the electron-withdrawing nitro group activates the ring towards attack by nucleophiles. wikipedia.org This is particularly true for positions ortho and para to the nitro group. In this compound, the nitro group at position 3 would activate positions 2, 4, and 6 for nucleophilic attack. However, the amino group at position 4 and the sulfonate group would also influence the reaction's course.

Study of Intermolecular and Intramolecular Rearrangement Reactions

Aromatic nitro compounds, particularly nitroanilines, can undergo rearrangement reactions under certain conditions, such as in strong acidic environments. rsc.org These rearrangements can be either intramolecular, where the nitro group migrates to a different position on the same ring, or intermolecular, involving the transfer of a nitro group between molecules. rsc.org For instance, studies on nitroanilines in sulfuric acid have shown that rearrangements can occur, and the extent to which these are intramolecular can be investigated using isotopic labeling. rsc.org The transformation of N-nitroarylamines can proceed through different proposed mechanisms, including a "radical-pair" or a "cartwheel" mechanism, and can be influenced by the structure of the substrate. rsc.org

Synthetic Utility of Diazotization and Coupling Reactions

The primary amino group in this compound can be readily converted into a diazonium salt. This is typically achieved by reacting the amine with sodium nitrite (B80452) in the presence of a strong acid. numberanalytics.com The resulting diazonium ion is a versatile intermediate in organic synthesis. masterorganicchemistry.com

Diazonium salts are valuable for a variety of substitution reactions where the diazonium group (-N₂⁺) acts as an excellent leaving group and is replaced by a range of nucleophiles. chemguide.co.uk This allows for the introduction of a wide array of functional groups onto the aromatic ring. masterorganicchemistry.com

Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. numberanalytics.comlibretexts.orgwikipedia.org These azo compounds are often highly colored and are widely used as dyes. libretexts.orgwikipedia.org The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring, typically at the para position to the activating group. wikipedia.org

Functionalization Strategies for Novel Compounds

The presence of both an amino and a nitro group on the benzene ring of this compound provides multiple avenues for the synthesis of new and complex molecules.

Derivatization at the Amino Group for Amide and Imine Formation

The amino group of this compound can undergo various derivatization reactions. One common transformation is the formation of amides through reaction with acyl chlorides or anhydrides. This reaction can be used to introduce a wide variety of acyl groups, potentially altering the compound's physical and chemical properties. Amide bond formation is a fundamental transformation in organic chemistry with broad applications. researchgate.net

Additionally, the amino group can react with aldehydes or ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Modifications of the Nitro Group: Reduction to Amine and Subsequent Transformations

The nitro group of this compound can be reduced to an amino group, yielding a diaminobenzenesulfonic acid derivative. This reduction is a crucial step in the synthesis of many compounds and can be achieved using various reducing agents. wikipedia.orgorganic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with reagents such as iron in acidic media, tin(II) chloride, or sodium dithionite (B78146). commonorganicchemistry.comorientjchem.org The choice of reducing agent can be important for chemoselectivity, especially when other reducible functional groups are present. commonorganicchemistry.com

The resulting diamine is a valuable synthetic intermediate. organic-chemistry.org For example, the reduction of 2,4-dinitrobenzenesulfonic acid produces 2,4-diaminobenzenesulfonic acid, a compound used in the synthesis of dyes. chemicalbook.comgoogle.compatsnap.comwipo.int The two amino groups can then be further functionalized, either similarly or differentially, to create a wide range of more complex molecules. researchgate.netmdpi.com For instance, the diamine can undergo reactions such as acylation, sulfonation, or alkylation to produce various derivatives. mdpi.com

Sulfonyl Group Modifications and their Chemical Consequences

The sulfonyl group of this compound is a key functional group that can be chemically modified to create a variety of derivatives with altered reactivity and properties. These modifications often serve as a gateway to the synthesis of more complex molecules, including pharmaceuticals and dyes. The primary modifications involve the conversion of the sulfonic acid group into sulfonyl chlorides and sulfonamides.

One of the most significant modifications of the sulfonic acid functionality is its conversion to a sulfonyl chloride (e.g., 4-amino-3-nitrobenzenesulfonyl chloride). This transformation is typically achieved by reacting the corresponding benzenesulfonic acid with chlorinating agents like chlorosulfonic acid or thionyl chloride. prepchem.com The resulting sulfonyl chloride is a highly reactive intermediate. The strong electron-withdrawing nature of the sulfonyl chloride group, in conjunction with the nitro group, significantly influences the chemical reactivity of the aromatic ring and the amino group.

The chemical consequences of these modifications are significant:

Enhanced Reactivity for Nucleophilic Substitution: Sulfonyl chlorides are excellent electrophiles and readily react with nucleophiles. This property is exploited in the synthesis of sulfonamides and sulfonate esters. guidechem.com

Protecting Group Chemistry: The related p-nitrobenzenesulfonyl (nosyl) group is used as a protecting group for amines in organic synthesis. guidechem.com The strong electron-withdrawing nature of the nosyl group makes the N-H proton of a protected amine more acidic and allows for N-alkylation. guidechem.com This strategy can be applied to derivatives of 4-amino-3-nitrobenzenesulfonic acid.

Precursors for Biologically Active Molecules: Sulfonamides are a well-known class of compounds with a wide range of biological activities. For example, 4-amino-3-nitrobenzenesulfonamide (B112339) acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase in bacteria, which is crucial for folic acid synthesis. This highlights how modification of the sulfonyl group can lead to the development of potential therapeutic agents.

The table below summarizes key modifications of the sulfonyl group and their primary chemical consequences.

Initial Functional GroupReagent/ConditionModified Functional GroupKey Chemical Consequences
Sulfonic AcidChlorosulfonic acid or Thionyl chlorideSulfonyl ChlorideIncreased electrophilicity, precursor for sulfonamides and sulfonate esters. prepchem.comguidechem.com
Sulfonyl ChlorideAmmonia or AminesSulfonamideFormation of a stable amide bond, potential for biological activity. prepchem.com
Aminep-Nitrobenzenesulfonyl chlorideN-Sulfonylated Amine (Nosyl-protected)Protection of the amino group, activation for N-alkylation. guidechem.com

Reaction Kinetics and Mechanistic Studies in Homogeneous and Heterogeneous Systems

The reaction kinetics and mechanisms of this compound are crucial for optimizing its use in industrial applications, such as dye synthesis and as a chemical intermediate. Studies often focus on the reduction of the nitro group, a key transformation that enhances the compound's utility.

Homogeneous Systems:

The reduction of the nitro group can proceed through various intermediates, and the mechanism can be influenced by the reducing agent and reaction conditions. Common reducing agents used in homogeneous systems include sodium dithionite or hydrogen gas with a soluble catalyst.

Heterogeneous Systems:

Heterogeneous catalysis is widely employed for the reduction of nitroaromatics due to the ease of catalyst separation and reuse. The catalytic hydrogenation of nitroarenes is a common example. For the reduction of the related sodium m-nitrobenzenesulfonate (B8546208), catalysts such as platinum-ruthenium on carbon (Pt-Ru/C) have been used under hydrogen pressure. The reaction is typically carried out in an autoclave with the catalyst suspended in a solution of the nitro compound.

The kinetics of such heterogeneous reactions are complex and depend on several factors, including:

Catalyst Activity and Selectivity: The choice of catalyst and support material significantly impacts the reaction rate and the selectivity towards the desired product.

Mass Transfer: The rate of reaction can be limited by the diffusion of reactants from the bulk solution to the catalyst surface and the diffusion of products away from the surface.

Adsorption/Desorption: The adsorption of reactants onto the catalyst surface and the desorption of products are key steps in the catalytic cycle.

A study on the catalytic sulfonation of nitrobenzene (B124822) to produce sodium 3-nitrobenzenesulfonate using a sodium tungstate (B81510) catalyst in a heterogeneous system highlights the efforts to improve reaction efficiency and reduce byproducts. google.com While this is a synthesis reaction, it underscores the importance of catalyst choice in controlling reaction pathways in heterogeneous systems.

The table below outlines the general conditions and factors influencing the kinetics of reactions involving this compound and related compounds in both homogeneous and heterogeneous systems.

System TypeReaction TypeTypical Reagents/CatalystsKey Kinetic Factors
HomogeneousNitro Group ReductionSodium Disulfide, Sodium Dithionite acs.orgConcentration of reactants, temperature, solvent, electronic effects of substituents.
HeterogeneousCatalytic HydrogenationPt-Ru/C, Palladium on Carbon Catalyst type and loading, hydrogen pressure, temperature, mass transfer limitations, catalyst surface area.
HeterogeneousCatalytic SulfonationSodium Tungstate google.comCatalyst concentration, temperature, reaction time, efficient mixing to overcome mass transfer limitations.

Further research focusing specifically on the reaction kinetics and detailed mechanistic pathways of this compound is needed to provide a more complete understanding of its chemical behavior in both homogeneous and heterogeneous environments.

Applications in Materials Science and Industrial Processes

Role as an Intermediate in Dye and Pigment Chemistry

The primary industrial application of Sodium 4-Amino-3-nitrobenzenesulfonate is as a precursor in the manufacture of coloring agents. Its specific arrangement of functional groups provides the necessary reactivity and properties for creating vibrant and stable dyes.

Synthesis of Azo Dyes and Related Chromophores

This compound is a key intermediate in the synthesis of azo dyes. bohrium.com Azo dyes, which form the largest single class of commercial dyes, are characterized by the presence of one or more azo groups (-N=N-), which act as the chromophore responsible for the color. cdlib.orggoogle.com The synthesis is a well-established two-step process. google.comresearchgate.net

First, the primary aromatic amino group (-NH₂) on the this compound molecule undergoes diazotization. bohrium.com This reaction is typically carried out in cold conditions using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to convert the amino group into a highly reactive diazonium salt (-N₂⁺). justia.com

In the second step, this diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. google.com This electrophilic substitution reaction forms the stable azo bond, linking the two aromatic rings and creating the final dye molecule. bohrium.com The specific color of the resulting dye can be fine-tuned by the choice of the coupling partner and the presence of other substituents on the aromatic rings.

The functional groups of this compound each play a critical role in this process, as detailed in the table below.

Functional GroupPositionRole in Dye Synthesis
Amino (-NH₂) ** 4The reactive site for diazotization, enabling the formation of the diazonium salt necessary for the coupling reaction. bohrium.com
Nitro (-NO₂) **3Acts as an auxochrome, a color-modifying group that can deepen or alter the final shade of the dye. It also influences the overall electronic properties of the molecule.
Sodium Sulfonate (-SO₃Na) 1Confers water solubility to the molecule, which is a crucial property for its use in aqueous dyeing processes for textiles. bohrium.com

Application as an Anti-reduction Agent in Textile Processing

While related isomers, specifically Sodium 3-nitrobenzenesulfonate (also known as Ludigol or Resist Salt), are widely used as mild oxidizing agents and anti-reduction agents in textile dyeing and printing, there is no information from the provided search results to confirm this specific application for this compound. The role of an anti-reduction agent is to prevent the unwanted reduction and decomposition of certain dyes (like reactive dyes) during the steaming and curing stages of the printing process.

Development of New Dyeing and Printing Auxiliary Chemicals

This compound contributes to the development of new auxiliary chemicals primarily by serving as a building block for specialized pigment formulations. It can be used as an acid diazo component in the creation of pigment formulations designed for aqueous-alcoholic printing inks and colored lacquer systems. coleparmer.com When used in small quantities in these formulations, it helps produce pigments with good stabilization effects, leading to printing inks with excellent shelf life and stable color strength and transparency. coleparmer.com Its versatility also allows it to be a starting point for synthesizing other specialty chemicals through reactions like the reduction of its nitro group. bohrium.com

Integration into Functional Materials Systems

Beyond traditional colorants, the derivatization of this compound has led to its integration into modern functional materials, particularly in the fields of optics and polymer science.

Preparation of Nonlinear Optical (NLO) Materials via Derivatization

Recent research has identified this compound as a key precursor for novel organic nonlinear optical (NLO) materials. bohrium.com NLO materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. bohrium.com

In one study, a new NLO crystal, designated DSNA, was synthesized by reacting this compound with DMSI in a hot aqueous solution. bohrium.com The resulting crystal was identified as a new member of the stilbazolium family and was found to possess significant third-order NLO properties. bohrium.com

Table of Research Findings for DSNA Crystal

Property Finding
Crystal System Monoclinic with a Centro-symmetric space group. bohrium.com
NLO Behavior Exhibits third-order nonlinearity. bohrium.com
Potential Applications Suitable for optical limiting and optical switching applications. bohrium.com

| Key Precursor | this compound. bohrium.com |

The high NLO response of the DSNA crystal is attributed to its crystal structure, the presence of hydrogen bonds, and its donor-π-acceptor molecular framework. bohrium.com This demonstrates the successful derivatization of this compound to create advanced functional materials. bohrium.com

Use in Polymer Synthesis and Modification (if applicable)

While the compound itself is not reported to undergo hazardous polymerization, it is utilized as a component in the creation and modification of polymers. google.com Its application in this area is primarily twofold: as a component in colorant formulations for polymers and as a potential building block in the synthesis of new functional polymers.

It is used to create pigment formulations that are incorporated into polymers to produce colored lacquers and printing inks. coleparmer.com Furthermore, patents have listed this compound as a chemical compound used in the development of novel polyhydroxyalkanoates, a class of biodegradable polymers. google.com This suggests its potential use as a monomer or a modifying agent to introduce specific functionalities, such as amide and sulfonic groups, into the polymer backbone.

Process Optimization and Scale-Up Considerations in Chemical Manufacturing

The industrial production of this compound and related compounds involves several synthesis routes, with ongoing efforts focused on process optimization to improve yield, purity, cost-effectiveness, and environmental sustainability. Key considerations include reaction conditions, catalyst selection, byproduct formation, and scalability.

One common manufacturing approach involves the sulfonation of nitrobenzene (B124822), followed by neutralization. A patented method details the sulfonation of nitrobenzene using a slight excess of oleum (B3057394) (fuming sulfuric acid). google.com Process optimization here focuses on temperature control and efficient mixing to ensure substantially complete reaction. A critical scale-up consideration is the separation of the desired sodium m-nitrobenzenesulfonate (B8546208) from the byproduct, sodium sulfate (B86663). This is achieved by carefully controlling the temperature (80°C to 105°C) and water content to exploit the differential solubility of the two salts, allowing the sodium sulfate to precipitate while the product remains dissolved. google.com

Another optimized method aims to reduce waste by using a catalyst. A process for preparing sodium 3-nitrobenzenesulfonate uses a sodium tungstate (B81510) catalyst with sulfur trioxide as the sulfonating agent. google.com This catalytic approach significantly reduces the formation of the 3,3'-dinitrodiphenyl sulfone byproduct. For scale-up, this method is advantageous as it avoids the production of sulfuric acid in the reaction system, recycles excess nitrobenzene, and simplifies waste management, aligning with principles of cleaner production. The process involves controlled dropwise addition of sulfur trioxide at 80-100°C, followed by a heat preservation step, neutralization, and extraction to recover the product and unreacted materials. google.com

A distinct synthesis route for this compound starts from ethyl [(4-chlorosulfonyl-2-nitro)-phenyl]carbamate. publish.csiro.au In this process, the N-ethoxycarbonyl group, located ortho to a nitro group, is selectively hydrolyzed by dilute sodium hydroxide. This selectivity is a key optimization feature. For scaling up, the process involves heating the starting material with sodium hydroxide, followed by evaporation and filtration. The resulting product, though potentially contaminated with sodium chloride, is suitable for direct use as a dyestuffs intermediate, which can streamline downstream manufacturing processes. publish.csiro.au

Catalytic hydrogenation represents another scalable and efficient route, particularly for converting a nitro-substituted precursor to an amino derivative. For instance, the reduction of sodium m-nitrobenzenesulfonate can be achieved using catalysts like platinum-ruthenium on carbon (Pt-Ru/C) under hydrogen pressure. This method offers high conversion rates (approximately 100%) and selectivity, and the catalyst's potential for reusability makes it economically attractive for large-scale industrial production.

Table 2: Comparison of Manufacturing Process Considerations

Synthesis MethodKey Optimization FeatureScale-Up ConsiderationByproduct Management
Sulfonation with Oleum Temperature and mixing control for complete reaction. google.comDifferential solubility for separating product from sodium sulfate. google.comSeparation and removal of large quantities of sodium sulfate. google.com
Catalytic Sulfonation (Sodium Tungstate) Use of catalyst to minimize 3,3'-dinitrodiphenyl sulfone byproduct. google.comRecycling of excess nitrobenzene; avoids sulfuric acid waste. google.comGreatly reduced byproduct formation; cleaner process. google.com
From Ethyl [(4-chlorosulfonyl-2-nitro)-phenyl]carbamate Selective hydrolysis of the N-ethoxycarbonyl group. publish.csiro.auDirect use of the product as an intermediate without extensive purification. publish.csiro.auProduct contains sodium chloride, which may be acceptable for subsequent steps. publish.csiro.au
Catalytic Hydrogenation High conversion and selectivity using Pt-Ru/C catalyst. Catalyst reusability for cost-effective, large-scale production. Minimal byproduct formation due to high selectivity.

Environmental Transformation and Remediation Studies of Sodium 4 Amino 3 Nitrobenzenesulfonate

Photodegradation Pathways and Kinetics in Aqueous Environments

The fate of Sodium 4-Amino-3-nitrobenzenesulfonate in sunlit aquatic environments is governed by photochemical reactions. These processes can be initiated directly by the absorption of light by the molecule itself or indirectly through the action of other light-absorbing substances present in the water.

Direct and Sensitized Photolysis Mechanisms

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. For nitroaromatic compounds like this compound, this process can lead to the transformation of the nitro group. researchgate.net

Sensitized photolysis, on the other hand, involves the transfer of energy from an excited photosensitizer to the target compound. In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as a photosensitizer. researchgate.netresearchgate.net These substances absorb sunlight and form reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, which can then react with and degrade the primary pollutant. nih.gov The presence of humic substances has been shown to enhance the photodegradation rates of some nitroaromatic compounds. researchgate.net

Identification of Phototransformation Products and Reaction Intermediates

The breakdown of this compound through photodegradation results in the formation of various transformation products and reaction intermediates. While specific studies on this exact compound are limited, research on similar molecules provides insights into potential pathways. For instance, the photolysis of other nitroaromatic compounds has been shown to yield intermediates such as nitrosobenzene (B162901) and various phenolic compounds. researchgate.net The analysis of photodegradation products of related stilbene (B7821643) sulfonic acids using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) has revealed the formation of aromatic aldehydes and carboxylic acids. researchgate.net

A study on the photocatalytic degradation of 3-nitrobenzenesulfonic acid, a related compound, was conducted to understand its kinetics. researchgate.net Further research utilizing advanced analytical techniques like LC-MS/MS is crucial for the definitive identification of the phototransformation products of this compound. koreascience.kr

Influence of Environmental Factors on Photodegradation Rates

The efficiency of photodegradation is not constant and is significantly influenced by various environmental factors.

pH: The acidity or alkalinity of the water can alter the rate of photodegradation. The pH affects the ionization state of the compound, which in turn can influence its light absorption properties and reactivity with photochemically generated species. frontiersin.org For some aromatic compounds, photonitration upon nitrate (B79036) photolysis is also pH-dependent. researchgate.net

Dissolved Organic Matter (DOM): As mentioned, DOM can act as a photosensitizer, accelerating degradation. researchgate.net However, it can also have an inhibitory effect by absorbing sunlight and "shielding" the target compound from direct photolysis, or by scavenging the reactive species it generates. researchgate.net The net effect of DOM is a complex balance between these competing processes.

Nitrate: The presence of nitrate ions, common in many water bodies, can also influence photodegradation. Photolysis of nitrate can produce hydroxyl radicals, which are powerful oxidants that can contribute to the degradation of organic pollutants. nih.govresearchgate.net

Biodegradation Mechanisms and Metabolite Identification

Microorganisms play a pivotal role in the natural attenuation of organic pollutants. The breakdown of this compound by microbial communities is a key aspect of its environmental fate.

Microbial Degradation in Water and Soil Systems

The aerobic biodegradation of sulfonated aromatic amines can be challenging due to the presence of the sulfonate group, which can inhibit microbial growth. researchgate.net However, various microbial consortia and specific bacterial strains have demonstrated the ability to degrade related compounds.

Mixed microbial cultures, often sourced from activated sludge or contaminated soils, have shown effectiveness in degrading a range of pollutants, including azo dyes that are structurally related to the target compound. koreascience.krnih.gov For instance, a bacterial consortium was found to decolorize C.I. Acid Orange 60, a synonym for a dye containing the this compound structure, indicating the potential for microbial breakdown. frontiersin.org Similarly, a bacterial consortium was effective in degrading another azo dye, Acid Orange 7. sciepub.com

Specific bacterial genera, such as Pseudomonas, have been identified as being capable of degrading various aromatic compounds. researchgate.net For example, Pseudomonas pseudoalcaligenes has been shown to degrade nitrobenzene (B124822), a related parent compound. nih.gov A novel Pannonibacter sp. strain isolated from activated sludge was capable of completely degrading 4-aminobenzenesulfonate. nih.gov

The following table summarizes findings on the microbial degradation of related compounds:

Organism/SystemCompound DegradedKey Findings
Bacterial Consortium SPB92C.I. Acid Orange 60Capable of decolorizing the dye, suggesting breakdown of the chromophore. frontiersin.org
Pannonibacter sp. strain W14-AminobenzenesulfonateComplete degradation as sole carbon, nitrogen, and sulfur source. nih.gov
Pseudomonas stutzeriAcid OrangeComplete decolorization of the dye. researchgate.net
Mixed Microbial ConsortiumAcid Blue DyeComplete degradation with identification of intermediates. sciepub.com

Enzyme-Mediated Transformation Pathways

The biodegradation of this compound is facilitated by specific enzymes produced by microorganisms.

Nitroreductases: These enzymes are crucial for the initial steps of degradation of nitroaromatic compounds. They catalyze the reduction of the nitro group (-NO2) to a nitroso (-NO) and then to a hydroxylamino (-NHOH) group, which can be further transformed. bldpharm.com Nitroreductases have been purified and characterized from various bacteria, including Pseudomonas pseudoalcaligenes. nih.gov

Peroxidases and Laccases: These oxidative enzymes can polymerize aromatic amines, which are potential degradation products of the target compound. nih.gov For instance, Arthromyces ramosus peroxidase has been used to remove sulfonated aromatic amines. nih.gov Laccases, produced by white-rot fungi, are also known to degrade a variety of complex aromatic compounds. nih.gov

Dioxygenases: These enzymes are involved in the cleavage of the aromatic ring, a key step in the complete mineralization of the compound.

The metabolic pathway for the degradation of 3-aminobenzoic acid by Comamonas sp. has been studied using quantitative proteomics, revealing the proteins involved in the breakdown process. nih.gov The identification of metabolites through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is essential to elucidate the complete degradation pathway. researchgate.net

Assessment of Biodegradability under Different Conditions

The biodegradability of sulfonated aromatic compounds, including nitroaromatic amines like this compound, is a significant area of environmental research. These compounds are generally considered xenobiotic and recalcitrant to microbial degradation due to the presence of both the electron-withdrawing sulfonate group and the nitro group, which confer high chemical stability.

Studies on related sulfonated aromatic amines have shown that they are often resistant to conventional microbial degradation processes. nih.gov Anaerobic treatment of industrial effluents containing azo dyes can lead to the formation of these sulfonated aromatic amines, which are themselves persistent and potentially carcinogenic. nih.gov

Under aerobic conditions , the degradation of structurally similar compounds can offer insights. For instance, the aerobic degradation of N-Methyl-4-nitroaniline by a Pseudomonas species involves an initial N-demethylation step, followed by monooxygenation that transforms the nitroaniline into an aminophenol. plos.org This is followed by oxidative deamination and subsequent ring cleavage. plos.org It is plausible that a similar pathway could be initiated for this compound, beginning with transformations of the amino and nitro functional groups. However, the presence of the sulfonic acid group is known to hinder the initial attack by oxygenases, which is often the first step in the aerobic catabolism of aromatic compounds.

Under anaerobic conditions , the primary transformation is typically the reduction of the nitro group (–NO₂) to an amino group (–NH₂). This transformation is observed in other nitroaromatic compounds like trinitrotoluene (TNT), where the reduction of nitro moieties to amines is an energetically favored initial step in its environmental fate. wikipedia.org This would convert this compound into a di-amino benzenesulfonate (B1194179) derivative. While this reduces the toxicity associated with the nitro group, the resulting sulfonated aromatic diamine may still exhibit persistence in the environment.

Table 1: Factors Influencing the Biodegradability of this compound

Factor Effect on Biodegradation Rationale
Redox Conditions Aerobic vs. Anaerobic pathways differ significantly. Aerobic pathways may be inhibited by the sulfonate group. Anaerobic conditions favor the reduction of the nitro group as an initial step. wikipedia.org
Co-metabolism Biodegradation may require the presence of other primary substrates. Microorganisms may not utilize the compound as a sole carbon or nitrogen source but can transform it in the presence of other growth-supporting nutrients. plos.org
Microbial Consortia Mixed microbial cultures are generally more effective than single strains. A consortium of bacteria can perform a sequence of reactions that a single species cannot, leading to more complete degradation.
pH and Temperature Optimal conditions are required for enzymatic activity. Extreme pH or temperature values can denature the microbial enzymes responsible for breaking down the compound.
Bioavailability The compound must be accessible to microorganisms. While highly soluble in water, its interaction with soil or sediment matrices could reduce its availability for microbial uptake.

Advanced Oxidation Processes for Environmental Mitigation

Given the limited biodegradability of this compound, Advanced Oxidation Processes (AOPs) present a promising alternative for its removal from water. AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize recalcitrant organic pollutants into simpler, less harmful substances like CO₂, water, and inorganic ions. researchgate.net

Fenton and Photo-Fenton Processes for Contaminant Removal

The Fenton process is a widely studied AOP that utilizes a solution of hydrogen peroxide (H₂O₂) and an iron catalyst, typically ferrous sulfate (B86663) (FeSO₄), to generate powerful hydroxyl radicals. wikipedia.org The reaction is most effective under acidic pH conditions (typically around pH 3). eeer.org The fundamental reactions involve the oxidation of Fe²⁺ to Fe³⁺ by H₂O₂, which produces a hydroxyl radical (•OH). wikipedia.org

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process enhances the standard Fenton reaction by incorporating UV or visible light. This light exposure facilitates the photoreduction of Fe³⁺ back to Fe²⁺, which regenerates the catalyst and produces additional hydroxyl radicals, thereby accelerating the degradation rate. researchgate.net

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

Research on the degradation of various nitroaromatic compounds has demonstrated the efficacy of these methods. kirj.ee For example, studies on 4-nitrophenol (B140041) (4-NP) and m-dinitrobenzene show significant removal of the parent compound and reduction in total organic carbon (TOC). eeer.orgkirj.ee The degradation rate is highly dependent on the molar ratio of the pollutant to hydrogen peroxide and the iron catalyst. kirj.ee While a high degree of degradation of the initial nitroaromatic compound can be achieved, complete mineralization to CO₂ and water can be more challenging, often resulting in the formation of intermediate organic acids like oxalic and maleic acid. researchgate.netnih.gov

Table 2: Efficacy of Fenton and Fenton-like Processes on Related Nitroaromatic Compounds

Compound Process Key Conditions Degradation Efficiency TOC/COD Removal Reference
4-Nitrophenol (4-NP) Homogeneous Fenton pH 3, 40 min reaction, [H₂O₂] = 4 mM, [Fe²⁺] = 0.2 mM 93.6% degradation 60.3% TOC removal, 50% COD removal eeer.org
m-Dinitrobenzene Fenton Reagent [H₂O₂] = 10 mM, [Fe²⁺] = 1 mM >90% conversion 45–47% TOC removal kirj.ee
p-Nitrotoluene Fenton Reagent [H₂O₂] = 10 mM, [Fe²⁺] = 1 mM >90% conversion 45–47% TOC removal kirj.ee

Heterogeneous Photocatalysis with Semiconductor Materials

Heterogeneous photocatalysis is another effective AOP that employs semiconductor materials, most commonly titanium dioxide (TiO₂), as catalysts. researchgate.net When the semiconductor is irradiated with photons of sufficient energy (e.g., UV light), electrons are excited from the valence band to the conduction band, creating electron-hole pairs. researchgate.net These charge carriers migrate to the catalyst surface where they react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the adsorbed organic pollutants. researchgate.net

The photocatalytic degradation of 3-nitrobenzenesulfonic acid (3-NBSA), a compound structurally very similar to the acid form of this compound, has been investigated using TiO₂ suspensions. researchgate.net The study found that the degradation rate is significantly influenced by parameters such as catalyst loading, initial pollutant concentration, and pH. researchgate.net An optimal catalyst loading is crucial; too low a concentration limits the number of active sites, while too high a concentration can increase turbidity and block light penetration. researchgate.net Other semiconductors like zinc oxide (ZnO) have also proven highly effective, sometimes even more so than TiO₂, for degrading various organic pollutants under sunlight. nih.gov

Table 3: Research Findings on Photocatalytic Degradation of 3-Nitrobenzenesulfonic Acid (3-NBSA) with TiO₂

Parameter Studied Conditions Observation Reference
Effect of Catalyst Loading Initial 3-NBSA: 150 mg L⁻¹ Degradation rate increased as TiO₂ loading went from 0.2% to 0.3% (w/v), but decreased at 0.4% due to light scattering. researchgate.net
Effect of Initial Concentration TiO₂ loading: 0.3% (w/v) The time required for degradation increased with higher initial concentrations (from 40 mg L⁻¹ to 350 mg L⁻¹). researchgate.net
Comparison of Methods Photolysis vs. Photocatalysis Degradation was negligible with photolysis (light only) but significant with photocatalysis (TiO₂ + light). researchgate.net

Electrochemical Degradation Strategies

Electrochemical degradation is an AOP that involves the oxidation of pollutants at the surface of an anode. The choice of anode material is critical, with high-performance electrodes like boron-doped diamond (BDD) showing exceptional efficiency. BDD anodes have a wide potential window and generate a high concentration of hydroxyl radicals from water electrolysis, leading to the effective mineralization of persistent organic pollutants.

Studies on the electrochemical oxidation of various sulfonated amines, such as ortanilic, metanilic, and sulfanilic acids, demonstrate the power of this technology. nih.gov Using a BDD anode, high removal rates of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) have been achieved for these compounds, which are structurally related to this compound. nih.gov After several hours of treatment, the primary aromatic structures are destroyed, and the main remaining organic by-products are simple, biodegradable carboxylic acids like oxalic and maleic acid. nih.gov This suggests that electrochemical oxidation is a highly promising strategy for the complete mineralization of this compound.

Table 4: Efficacy of Electrochemical Degradation on Sulfonated Amines using a BDD Anode

Compound Initial Concentration Current Density COD Removal TOC Removal Reference
Ortanilic Acid 200 mg L⁻¹ 300 A m⁻² >75% >82% nih.gov
Metanilic Acid 200 mg L⁻¹ 300 A m⁻² >88% >87% nih.gov
Sulfanilic Acid 200 mg L⁻¹ 300 A m⁻² >85% >79% nih.gov

Emerging Research Areas and Future Perspectives for Sodium 4 Amino 3 Nitrobenzenesulfonate Research

Unexplored Synthetic Avenues and Novel Catalytic Systems

The traditional synthesis of Sodium 4-Amino-3-nitrobenzenesulfonate involves fundamental reactions like nitration and sulfonation. theasengineers.com However, conventional methods often rely on harsh conditions, such as the use of mixed acids (nitric and sulfuric acid), which present environmental and safety challenges. nih.govbeilstein-journals.org Research is now pivoting towards more sophisticated and benign synthetic strategies.

Unexplored avenues include the adoption of continuous flow chemistry, which offers enhanced safety, better process control, and scalability. beilstein-journals.org Continuous flow nitration in microreactors, for instance, can significantly improve reaction efficiency and reduce waste. beilstein-journals.org Another promising area is the development of novel catalytic systems that can operate under milder conditions. This includes:

Enzyme-Mediated Nitration : Biocatalysis presents a sustainable alternative to chemical nitration. nih.gov Enzymes like cytochrome P450 have been shown to catalyze nitration with high selectivity under ambient conditions, reducing the formation of unwanted byproducts and toxic waste. nih.govjetir.org

Advanced Homogeneous and Heterogeneous Catalysts : Research into Lewis acid catalysts, such as ytterbium perfluorooctanesulfonate, has shown high efficiency for polynitration in fluorous media, which allows for easy catalyst recovery and reuse. researchgate.net Similarly, solid acid catalysts like zeolites and ionic liquids are being investigated to improve regioselectivity and catalyst recyclability in nitration reactions. beilstein-journals.orgresearchgate.net

Solvent-Free Synthesis : Techniques like twin-screw extrusion are being explored for dye synthesis, offering a continuous and solvent-free method that can yield quantitative results without extensive purification. qub.ac.uk

Table 1: Comparison of Catalytic Systems for Aromatic Nitration

Catalytic SystemKey FeaturesPotential AdvantagesReferences
Traditional Mixed Acid (H₂SO₄/HNO₃)Strongly acidic, harsh conditions.Well-established, low-cost reagents. nih.govbeilstein-journals.org
Enzymatic (e.g., Cytochrome P450)Biocatalytic, mild aqueous conditions.High selectivity, reduced environmental impact, sustainable. nih.govjetir.org
Rare-Earth Metal Catalysts (e.g., Yb(OPf)₃)Lewis acid catalysis, often in fluorous media.High efficiency, catalyst can be recovered and reused. researchgate.net
Ionic Liquids (e.g., PEG-DAIL)Acts as both solvent and catalyst, recyclable.Improved regioselectivity, potential for temperature-dependent phase separation for easy recovery. researchgate.net
Solid Acid Catalysts (e.g., Zeolites)Heterogeneous catalysis, often in vapor phase or packed bed reactors.Enhanced selectivity, ease of separation from product stream, suitable for continuous flow processes. beilstein-journals.org

Development of Advanced Analytical Methodologies for Trace Analysis in Complex Matrices

As an industrial chemical, this compound and its related compounds can be present at trace levels in complex matrices such as industrial wastewater, soil, and biological samples. nih.govlongdom.orgnih.gov The development of highly sensitive and selective analytical methods is crucial for environmental monitoring and process control. longdom.org While standard methods like High-Performance Liquid Chromatography (HPLC) with UV detection are used, future research is focused on more advanced techniques to overcome the challenges posed by complex sample matrices and the need for lower detection limits. cdc.govazolifesciences.com

Emerging analytical methodologies include:

Mass Spectrometry-Based Methods : Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) offer superior sensitivity and specificity for quantifying target compounds in intricate samples. azolifesciences.commdpi.com High-resolution mass spectrometry (HRMS) further enables the identification of unknown transformation products and contaminants. azolifesciences.com

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) : This technique is effective for characterizing sulfonated aromatic amines and azo dyes. nih.govresearchgate.net Pyrolysis at controlled temperatures breaks down the complex non-volatile compound into smaller, volatile fragments that can be identified by GC/MS, providing structural information. nih.govresearchgate.net

Advanced Sample Preparation : The accuracy of trace analysis heavily depends on sample preparation. Future developments will likely focus on innovative and greener microextraction techniques, such as those based on ferrofluids or advanced solid-phase sorbents, to efficiently extract and concentrate analytes from environmental and biological matrices prior to analysis. uniroma1.it

Table 2: Advanced Analytical Techniques for Nitroaromatic and Sulfonated Compounds

Analytical TechniquePrincipleApplication in Complex MatricesReferences
HPLC with UV/PDA DetectorSeparation based on polarity, detection via UV-Vis absorbance.Standard method for quantification, but can have interference in complex samples. cdc.gov
LC-MS/MSCombines HPLC separation with highly selective and sensitive mass detection.Gold standard for trace quantification in environmental and biological samples due to high specificity. cdc.govazolifesciences.commdpi.com
Py-GC/MSThermal decomposition followed by separation and identification of fragments.Useful for structural characterization of non-volatile sulfonated compounds and polymers. nih.govresearchgate.net
Capillary Electrophoresis (CE)-MSSeparation based on electrophoretic mobility coupled with MS detection.Effective for the analysis of charged species like sulfonated azo dyes. acs.org

Integration with Sustainable Chemical Practices and Circular Economy Principles

The chemical industry is increasingly under pressure to adopt more sustainable practices and align with the principles of a circular economy. onlytrainings.comrenewablematter.eu A circular economy model moves away from the linear "take-make-dispose" approach towards one that minimizes waste and maximizes resource utilization. kochmodular.compwc.com For this compound, this involves rethinking its entire lifecycle.

Key areas for integration include:

Green Chemistry Principles : Applying the principles of green chemistry, such as using renewable feedstocks, designing for energy efficiency, and employing safer solvents and catalysts, can drastically reduce the environmental footprint of its production. qub.ac.ukrsc.org The shift toward biocatalysis and solvent-free synthesis are prime examples. jetir.orgqub.ac.uk

Waste Valorization : In a circular model, byproducts from the synthesis process are not considered waste but rather potential raw materials for other industries (industrial symbiosis). kochmodular.com Research could explore converting byproducts from nitration and sulfonation reactions into other useful chemicals.

Circular Product Design : While this compound is an intermediate, its properties influence the final dye product. Future research could focus on designing dye molecules derived from it that are more biodegradable or easier to recycle from textile wastewater, contributing to a more circular textile industry. rsc.org

Table 3: Application of Circular Economy Principles to the Lifecycle of this compound

Circular Economy PrincipleApplication AreaResearch FocusReferences
Design out Waste and PollutionSynthesis ProcessDeveloping high-yield, selective catalytic systems to minimize byproducts; using continuous flow reactors. beilstein-journals.orgonlytrainings.com
Keep Products and Materials in UseCatalyst and Solvent UseEmploying recyclable catalysts (e.g., solid acids, fluorous-phase catalysts) and reusable solvents (e.g., ionic liquids). researchgate.netresearchgate.net
Regenerate Natural SystemsRaw Materials & End-of-LifeInvestigating bio-based feedstocks as starting materials; designing final dye products for enhanced biodegradability. renewablematter.eursc.org

Theoretical Insights for Deeper Mechanistic Understanding and Material Design

Computational chemistry and theoretical modeling are powerful tools for accelerating research and development. By simulating molecular structures and reactions, researchers can gain deep insights into reaction mechanisms and predict the properties of novel materials without costly and time-consuming experiments.

For this compound, theoretical studies can provide:

Mechanistic Elucidation : Computational models can be used to study the electrophilic substitution mechanisms of nitration and sulfonation, helping to optimize reaction conditions for better selectivity and yield. beilstein-journals.org For example, modeling can clarify the role of the catalyst and the transition states involved.

Property Prediction : Methods like Density Functional Theory (DFT) can predict electronic, optical, and thermodynamic properties of the molecule and its derivatives. mdpi.comresearchgate.net This is valuable for designing new dye molecules with specific colors, stability, and binding affinities.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can establish a mathematical relationship between the chemical structure of derivatives and their properties (e.g., color intensity, binding affinity). nih.gov This allows for the virtual screening of large libraries of potential new compounds, guiding synthetic efforts toward the most promising candidates. nih.gov

Table 4: Theoretical and Computational Methods in Material Research

MethodObjectiveApplication for this compound ResearchReferences
Density Functional Theory (DFT)Calculate electronic structure, energy, and molecular properties.Predicting reactivity, stability, and optical properties of new dye derivatives; understanding reaction mechanisms. mdpi.comresearchgate.net
Molecular DockingPredict the binding orientation of a molecule to a target (e.g., a fiber or protein).Designing dyes with improved binding affinity to textile fibers or for specific sensing applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with physical or biological properties.Screening virtual libraries of derivatives to identify candidates with desired properties (e.g., color, lightfastness). nih.gov

Interdisciplinary Research with Other Fields of Chemistry and Engineering

The future of materials science lies in interdisciplinary collaboration. taylorfrancis.commit.edu this compound, with its combination of functional groups (amino, nitro, sulfonate), is a versatile building block that can be leveraged in fields beyond traditional dyeing.

Potential interdisciplinary research directions include:

Materials Science and Polymer Chemistry : The compound could serve as a monomer or functional additive in the synthesis of advanced polymers. The sulfonate group could impart water solubility or ion-exchange capabilities, while the nitro and amino groups offer sites for further chemical modification or cross-linking. This could lead to the development of functional coatings, membranes, or resins. interesjournals.org

Environmental Engineering : Sulfonated aromatic amines are relevant in studies of environmental remediation. nih.govnih.gov Research could explore the biodegradation pathways of this compound and its derivatives, or its potential use as a tracer in hydrological studies.

Biomedical Engineering : While outside its primary use, functional groups on aromatic rings are scaffolds in drug design. nih.gov Interdisciplinary work could explore derivatives for applications in biochemical assays or as building blocks for biologically active molecules, though this would be a significant departure from its industrial use.

Chemical Engineering : Collaboration with chemical engineers is essential for scaling up the novel, sustainable synthetic processes developed in the lab. researchgate.net This includes process optimization, reactor design for continuous flow systems, and developing efficient separation and purification technologies. beilstein-journals.org

Table 5: Potential Interdisciplinary Research Applications

Interdisciplinary FieldPotential Application/Research AreaKey Functional Groups LeveragedReferences
Materials Science & EngineeringDevelopment of functional polymers, smart materials, or conductive plastics.Sulfonate (ion-conduction), Amino/Nitro (cross-linking, further functionalization). mit.eduinteresjournals.org
Environmental Science & EngineeringBiodegradation studies; development of environmental sensors; water treatment technologies.Sulfonate (solubility), Nitro/Amino (redox activity). longdom.orgnih.govnih.gov
Chemical EngineeringProcess design and optimization for sustainable synthesis; scale-up of continuous flow reactions.Entire molecule as the target product. beilstein-journals.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 4-Amino-3-nitrobenzenesulfonate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nitration and sulfonation of aniline derivatives. A common approach involves reacting 4-amino-benzenesulfonic acid with nitric acid under controlled temperature (0–5°C) to introduce the nitro group. Subsequent neutralization with sodium hydroxide yields the sodium salt. To optimize purity, recrystallization from aqueous ethanol (1:3 v/v) is recommended, followed by vacuum drying at 60°C for 12 hours. Reaction intermediates should be monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization .

Q. Which analytical techniques are most effective for characterizing the crystalline structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving hydrogen-bonding networks and crystal packing. For the title compound, prepare crystals by slow evaporation of a saturated dimethylformamide (DMF) solution. SC-XRD analysis reveals N–H⋯O hydrogen bonds between sulfonate oxygen and amino/nitro groups, forming 1D chains along the [010] axis. Complementary techniques like powder XRD and FTIR (to confirm sulfonate stretches at 1180–1120 cm⁻¹ and nitro peaks at 1520 cm⁻¹) should be used for cross-validation .

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min). The compound typically decomposes in two stages: first, loss of water (50–150°C), followed by sulfonate group decomposition (250–400°C). Differential scanning calorimetry (DSC) can identify phase transitions, with endothermic peaks correlating to melting points (observed at ~180°C for analogous sulfonates). For reproducibility, calibrate instruments using indium standards and replicate experiments across three batches .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in ¹H/¹³C NMR data often arise from solvent polarity or tautomeric equilibria. To address this:

Record spectra in deuterated DMSO and D₂O to assess solvent effects.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations using Gaussian09).
For example, the amino proton resonance may shift upfield in D₂O due to hydrogen bonding, while nitro-group electron withdrawal deshields adjacent carbons .

Q. What computational frameworks are suitable for predicting the environmental release and aquatic toxicity of this compound?

  • Methodological Answer : Use the USEtox model to estimate emission factors and ecotoxicological impacts. Input parameters include:

  • Log P : -2.1 (predicted via EPI Suite).
  • Hydrolysis half-life : >30 days (experimentally determined at pH 7).
    Model outputs indicate moderate bioaccumulation potential (BCF < 100) but high persistence in freshwater. Validate predictions with microcosm studies using Daphnia magna (48-hour LC₅₀ assays) .

Q. How can hydrogen-bonding networks in this compound crystals be manipulated to design co-crystals with enhanced solubility?

  • Methodological Answer : Co-crystallize with urea or caffeine to disrupt the native N–H⋯O bonds. Prepare equimolar solutions of the compound and co-former in methanol, then induce crystallization via solvent evaporation. SC-XRD analysis will reveal whether urea’s carbonyl group forms new hydrogen bonds with the sulfonate moiety. Solubility tests in phosphate buffer (pH 6.8) can quantify improvements, with a target of ≥50 mg/mL .

Q. What strategies mitigate aggregation bias when aggregating heterogeneous datasets on this compound’s reactivity?

  • Methodological Answer : Avoid meta-analyses that pool data from divergent experimental conditions (e.g., varying pH, solvents). Instead, use a stratified approach:

Group studies by reaction type (e.g., nitration vs. sulfonation).

Apply multivariate regression to identify confounding variables (e.g., temperature effects on yield).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.